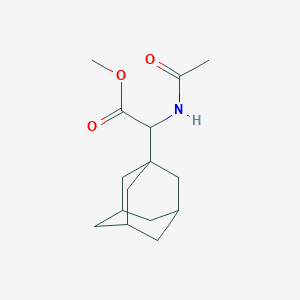
methyl (acetylamino)(1-adamantyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (acetylamino)(1-adamantyl)acetate, also known as MAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAA is a derivative of adamantane, a hydrocarbon molecule that has a unique cage-like structure. The synthesis method of MAA is complex, and it requires several steps to produce the final product. However, the compound's potential benefits make it worth the effort.
作用机制
The exact mechanism of action of methyl (acetylamino)(1-adamantyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in viral replication and inflammatory processes. methyl (acetylamino)(1-adamantyl)acetate has been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of new viral particles from infected cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl (acetylamino)(1-adamantyl)acetate has been shown to have several biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, methyl (acetylamino)(1-adamantyl)acetate has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. methyl (acetylamino)(1-adamantyl)acetate has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
实验室实验的优点和局限性
One advantage of methyl (acetylamino)(1-adamantyl)acetate is its high potency, which makes it effective at low concentrations. This can be beneficial in reducing the amount of compound required for experiments, which can save time and resources. However, the complex synthesis method of methyl (acetylamino)(1-adamantyl)acetate can be a limitation, as it requires specialized equipment and expertise. Additionally, the high potency of methyl (acetylamino)(1-adamantyl)acetate can be a disadvantage in some experiments, as it may cause non-specific effects or toxicity at high concentrations.
未来方向
There are several potential future directions for research on methyl (acetylamino)(1-adamantyl)acetate. One area of interest is the development of methyl (acetylamino)(1-adamantyl)acetate-based antiviral drugs for the treatment of influenza and other viral infections. Another area of interest is the investigation of methyl (acetylamino)(1-adamantyl)acetate's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of methyl (acetylamino)(1-adamantyl)acetate and its potential effects on other physiological systems.
合成方法
The synthesis of methyl (acetylamino)(1-adamantyl)acetate involves several steps, starting with the reaction of adamantane with acetic anhydride to produce 1-acetyladamantane. The next step involves the reaction of 1-acetyladamantane with methylamine to produce N-methyl-1-(1-adamantyl)acetamide. Finally, the compound is treated with acetic anhydride to produce methyl (acetylamino)(1-adamantyl)acetate. The entire process requires careful control of temperature and reaction conditions to ensure a high yield of the final product.
科学研究应用
Methyl (acetylamino)(1-adamantyl)acetate has been the subject of numerous scientific studies, primarily due to its potential applications in drug discovery and development. One study found that methyl (acetylamino)(1-adamantyl)acetate has potent antiviral activity against influenza A virus, making it a potential candidate for the treatment of influenza infections. Another study found that methyl (acetylamino)(1-adamantyl)acetate has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
methyl 2-acetamido-2-(1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(17)16-13(14(18)19-2)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFUJKOZSWXFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-(1-adamantyl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


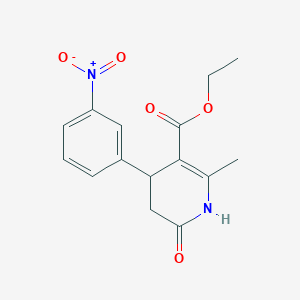
![ethyl {5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5118809.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5118817.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5118818.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)
![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
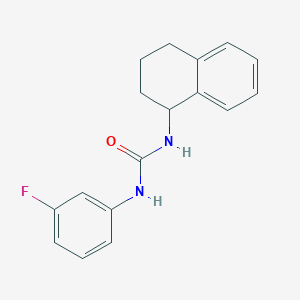
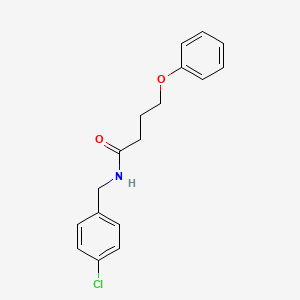
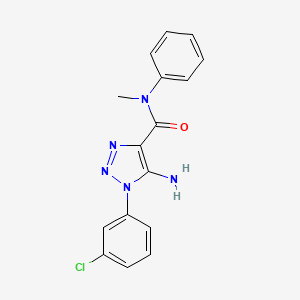
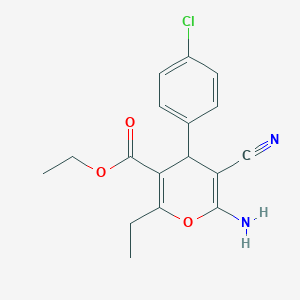


![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)